

Spectroscopic Profile of (5-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	1H-Imidazole-4-methanol, 5-methyl-
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of directly measured spectra for this specific molecule in publicly accessible databases, this document presents a combination of available data for its hydrochloride salt and predicted data based on closely related analogs. This guide is intended to support research, drug development, and quality control activities where the characterization of (5-Methyl-1H-imidazol-4-yl)methanol is required.

Chemical Structure and Properties

- IUPAC Name: (5-Methyl-1H-imidazol-4-yl)methanol
- Molecular Formula: C₅H₈N₂O^[1]^[2]
- Molecular Weight: 112.13 g/mol ^[2]
- CAS Number: 29636-87-1^[1]^[2]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (5-Methyl-1H-imidazol-4-yl)methanol and its hydrochloride salt.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum has been reported for the hydrochloride salt of (5-Methyl-1H-imidazol-4-yl)methanol. The key absorption bands are presented in Table 1. The spectrum for the free base is expected to show similar features, with potential shifts in the N-H and O-H stretching frequencies due to the absence of the hydrochloride.

Table 1: Infrared (FTIR) Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 2500	Broad	O-H and N-H stretching (hydrogen-bonded)
~2950	Medium	C-H stretching (methyl)
~1600	Medium	C=N stretching (imidazole ring)
~1450	Medium	C-H bending (methyl, methylene)
~1100	Strong	C-O stretching (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for (5-Methyl-1H-imidazol-4-yl)methanol is not readily available. The predicted ¹H and ¹³C NMR chemical shifts presented in Tables 2 and 3 are based on the analysis of structurally similar compounds, including (1-methyl-1H-imidazol-5-yl)methanol[4][5] and other substituted imidazoles. These predictions are intended to serve as a guide for spectral interpretation.

Table 2: Predicted ¹H NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	Imidazole C2-H
~4.5	Singlet	2H	-CH ₂ OH
~3.5 (broad)	Singlet	1H	-OH
~2.2	Singlet	3H	-CH ₃

Note: The chemical shift of the -OH proton is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for (5-Methyl-1H-imidazol-4-yl)methanol

Chemical Shift (δ , ppm)	Assignment
~135	Imidazole C2
~130	Imidazole C4
~125	Imidazole C5
~55	-CH ₂ OH
~10	-CH ₃

Mass Spectrometry (MS)

Experimental mass spectrometry data for (5-Methyl-1H-imidazol-4-yl)methanol is not available. Table 4 outlines the expected major fragments based on the structure of the molecule. The molecular ion peak [M]⁺ is expected at m/z 112.

Table 4: Predicted Mass Spectrometry Fragmentation for (5-Methyl-1H-imidazol-4-yl)methanol

m/z	Proposed Fragment Ion
112	$[\text{C}_5\text{H}_8\text{N}_2\text{O}]^+$ (Molecular Ion)
95	$[\text{M} - \text{OH}]^+$
81	$[\text{M} - \text{CH}_2\text{OH}]^+$
67	Fragmentation of the imidazole ring

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented. These should be adapted as necessary for the specific instrumentation and sample available.

Fourier Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

- For ATR:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum.
 - Place a small amount of the solid sample onto the crystal, ensuring good contact.
 - Acquire the sample spectrum.
- For KBr Pellet:
 - Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum.
- Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

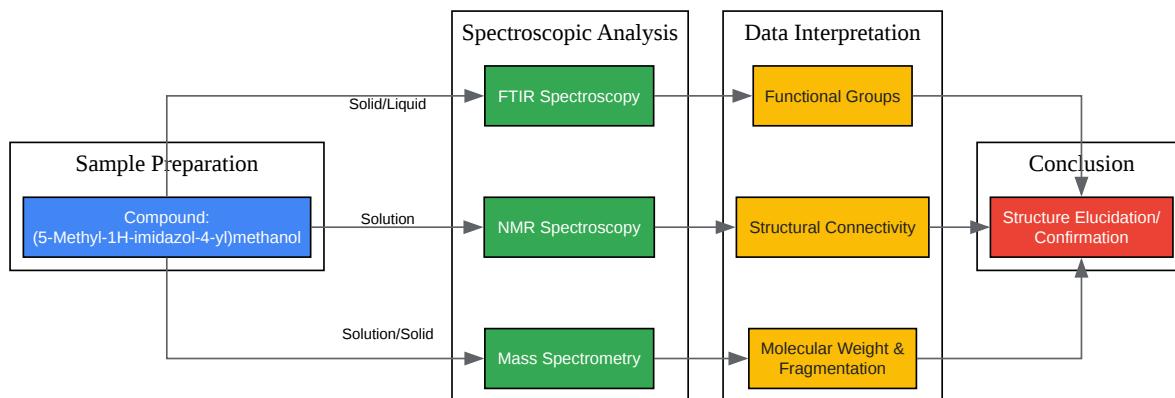
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) or Electron Impact (EI)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
- Instrumentation: Introduce the sample into the mass spectrometer.
 - For ESI: Infuse the sample solution directly or via liquid chromatography (LC).
 - For EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like (5-Methyl-1H-imidazol-4-yl)methanol.



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Caption: Workflow for Spectroscopic Analysis of a Small Molecule.

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